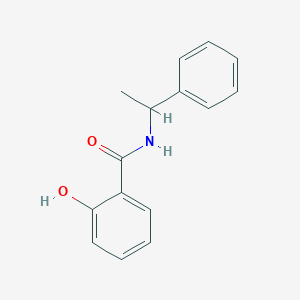

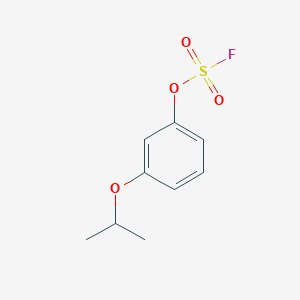

2-hydroxy-N-(1-phenylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-N-(1-phenylethyl)benzamide, also referred to as SAL-3 in some studies, is a compound that has been the subject of various research investigations due to its interesting chemical and physical properties. The compound has been analyzed for its fluorescence characteristics, particularly in relation to the excited state intramolecular proton transfer (ESIPT) process, which can lead to dual fluorescence phenomena . Additionally, its structural analogs have been synthesized and evaluated for potential applications in medicinal chemistry, such as antimicrobial agents and metal complexation for anti-cancer evaluations .

Synthesis Analysis

The synthesis of 2-Hydroxy-N-(1-phenylethyl)benzamide and its derivatives typically involves nucleophilic acyl substitution reactions or condensation reactions with appropriate starting materials. For instance, similar compounds have been synthesized by reacting halogenated precursors with sodium tellurophenoxide . Another approach involves the reaction of hydroxy-nitro/aminophenyl compounds with benzoyl chloride derivatives to yield benzamide analogs . These methods yield compounds with varying substituents, which can significantly influence their biological activity and physical properties.

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-N-(1-phenylethyl)benzamide and related compounds has been characterized using various spectroscopic techniques, including fluorescence spectroscopy, NMR, and X-ray diffraction . These studies reveal that the molecular conformation and the presence of specific functional groups, such as hydroxyl and amide, play a crucial role in the compound's reactivity and interaction with other molecules. The presence of intramolecular hydrogen bonds is a common feature that can stabilize the molecule's structure .

Chemical Reactions Analysis

The chemical reactivity of 2-Hydroxy-N-(1-phenylethyl)benzamide is influenced by its functional groups. The hydroxyl group can participate in hydrogen bonding and proton transfer reactions, which are central to the ESIPT process and the resulting dual fluorescence . Additionally, the amide group can engage in coordination with metal ions, forming complexes with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-N-(1-phenylethyl)benzamide are closely related to its molecular structure. The compound exhibits interesting fluorescence behavior, which is sensitive to the pH and polarity of the surrounding medium . This sensitivity is attributed to the ESIPT process, which can be modulated by the solvent environment. The compound's ability to form hydrogen bonds and its electronic structure also contribute to its spectroscopic properties and potential as a ligand in metal complexes .

Aplicaciones Científicas De Investigación

Summary of the Application

Benzamides, including 2-hydroxy-N-(1-phenylethyl)benzamide, are synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Methods of Application or Experimental Procedures

The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Results or Outcomes

This method provides a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

2. Fluorescence Effects Study

Summary of the Application

2-Hydroxy-N-(1-phenylethyl)benzamide is used in spectroscopic and theoretical studies of fluorescence effects induced by the Excited State Intramolecular Proton Transfer (ESIPT) process .

Methods of Application or Experimental Procedures

The study was conducted using stationary and time-resolved fluorescence spectroscopy for 2-Hydroxy-N-(1-phenylethyl)benzamide in aqueous solutions with various concentrations of hydrogen ions as well as in solvent mixtures .

Results or Outcomes

The study observed a phenomenon of dual fluorescence never before reported for this particular group of analogues . The observed effects may be related both with conformational effects and the effects of ESIPT .

Propiedades

IUPAC Name |

2-hydroxy-N-(1-phenylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11(12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)17/h2-11,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKFSPDEIVZBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-(1-phenylethyl)benzamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)

![1,6,7-trimethyl-3-(4-methylbenzyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2537914.png)

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2537919.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2537925.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)